molecular formula C6H10O4 B1251244 (R)-3-hydroxy-3-methyl-2-oxopentanoic acid

(R)-3-hydroxy-3-methyl-2-oxopentanoic acid

Cat. No. B1251244
M. Wt: 146.14 g/mol
InChI Key: YJVOWRAWFXRESP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-hydroxy-3-methyl-2-oxopentanoic acid is the (R)-enantiomer of 3-hydroxy-3-methyl-2-oxopentanoic acid. It is a conjugate acid of a (R)-3-hydroxy-3-methyl-2-oxopentanoate. It is an enantiomer of a (S)-3-hydroxy-3-methyl-2-oxopentanoic acid.

Scientific Research Applications

Biological and Pharmacological Activities

  • Chemical and Pharmacological Insights :

    • Ohmefentanyl, related to β-hydroxy-3-methylfentanyl, offers deep insights into the structure-activity relationships of opiates. Investigations into the stereoisomers of ohmefentanyl provide valuable probes for studying opioid receptor-mediated phenomena, potentially leading to the development of refined pharmacophores for opioid receptors (Brine et al., 1997).
  • Biodegradable Polymers :

    • Polyhydroxyalkanoate (PHA), a biodegradable microbial polymer, is synthesized from hydroxyalkanoic acids with the hydroxyl substituted carbon in R configuration. PHAs are notable for their biodegradability, biocompatibility, and renewable nature, presenting significant applications in bioplastics and bioengineering (Amara, 2010).
  • Antioxidant Properties :

    • Hydroxycinnamic acids (HCAs), structurally related to hydroxyalkanoic acids, are significant for their antioxidant properties. Studies on their structure-activity relationships aid in understanding their antioxidant potency and potentially guide the development of more potent antioxidant molecules (Razzaghi-Asl et al., 2013).
  • Biofuel Production :

    • The microbial production of poly-D-3-hydroxybutyric acid from CO2, a process involving hydroxy acids, highlights the potential of utilizing microbial pathways for sustainable biofuel production. This research opens avenues for biotechnological innovations in energy production (Ishizaki et al., 2001).
  • Recycling and Conversion to Chemicals and Fuels :

    • Poly-3-hydroxybutyrate, a polyhydroxyalkanoate, can be tailored for recycling into various chemicals and fuels. The detailed review of its degradation pathways and product applications signifies the role of hydroxy acids in advancing sustainable materials and energy sources (Kang et al., 2022).
  • Cosmetic and Dermatological Applications :

    • Hydroxy acids, including (R)-3-hydroxy-3-methyl-2-oxopentanoic acid, are widely used in cosmetic and therapeutic formulations. They offer benefits such as treating photoaging, acne, and other skin conditions, highlighting their significance in dermatological research and applications (Kornhauser et al., 2010).

properties

Product Name

(R)-3-hydroxy-3-methyl-2-oxopentanoic acid

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(3R)-3-hydroxy-3-methyl-2-oxopentanoic acid

InChI

InChI=1S/C6H10O4/c1-3-6(2,10)4(7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/t6-/m1/s1

InChI Key

YJVOWRAWFXRESP-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@](C)(C(=O)C(=O)O)O

Canonical SMILES

CCC(C)(C(=O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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